molecular formula C9H8BrFO2 B6307795 Methyl 3-bromo-2-fluoro-5-methylbenzoate CAS No. 72518-21-9

Methyl 3-bromo-2-fluoro-5-methylbenzoate

Cat. No.: B6307795
CAS No.: 72518-21-9
M. Wt: 247.06 g/mol
InChI Key: HVCJSUMMDPCARW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluoro-5-methylbenzoate (CAS: Not explicitly provided in evidence; referenced via supplier catalog under Ref: 10-F631107 ) is a substituted benzoate ester featuring bromo, fluoro, and methyl groups at positions 3, 2, and 5 of the aromatic ring, respectively. This compound is primarily utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which influence reactivity and binding interactions.

Properties

IUPAC Name

methyl 3-bromo-2-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCJSUMMDPCARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-fluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Products include 3-azido-2-fluoro-5-methylbenzoate or 3-thiocyanato-2-fluoro-5-methylbenzoate.

    Reduction: The major product is 3-bromo-2-fluoro-5-methylbenzyl alcohol.

    Oxidation: The major product is 3-bromo-2-fluoro-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-fluoro-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons are summarized below:

Table 1: Substituent Variations and Key Properties of Analogs
Compound Name CAS Number Substituents (Positions) Similarity Score* Key Differences Reference
Methyl 3-bromo-2-fluorobenzoate 206551-41-9 Br (3), F (2) N/A Lacks 5-methyl group; simpler structure
Methyl 3-bromo-5-(trifluoromethyl)benzoate 187331-46-0 Br (3), CF₃ (5) 0.94 CF₃ (stronger electron-withdrawing) vs. CH₃
Methyl 3-bromo-2-fluoro-5-iodobenzoate 2384796-16-9 Br (3), F (2), I (5) N/A Iodine (bulkier, polarizable) vs. CH₃
Methyl 2-bromo-4-(trifluoromethyl)benzoate 1214334-90-3 Br (2), CF₃ (4) 0.92 Altered substituent positions
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 2704827-34-7 Br (3), Cl (2), OCF₃ (5) N/A Cl (less electronegative than F) + OCF₃

*Similarity scores (0–1 scale) are derived from structural comparisons in supplier databases .

Commercial Availability and Challenges

The target compound’s discontinued status contrasts with its analogs, such as Methyl 3-bromo-5-(trifluoromethyl)benzoate, which remain available. This limitation may drive substitution with more accessible derivatives like ethyl esters (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate ).

Analytical Characterization

While direct data for Methyl 3-bromo-2-fluoro-5-methylbenzoate are sparse, analogous compounds are characterized via:

  • NMR and FTIR : Used to confirm substituent positions and ester functionality (e.g., methyl shikimate analysis ).
  • Chromatography : Gas chromatography (GC) and HPLC differentiate isomers and quantify purity, as seen in resin-derived methyl esters .

Biological Activity

Methyl 3-bromo-2-fluoro-5-methylbenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrFC_{10}H_{8}BrF and a molecular weight of approximately 245.07 g/mol. Its structure features a methyl group, bromine, and fluorine substituents on a benzoate framework, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances binding affinity through mechanisms such as:

  • Halogen Bonding : The unique arrangement of halogens can facilitate stronger interactions with biological targets.
  • Hydrophobic Interactions : The methyl group contributes to hydrophobic characteristics, potentially increasing binding selectivity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures often show efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential effects on cancer cell lines, warranting further exploration.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of structurally related compounds, revealing that halogenated benzoates demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. This compound's unique halogenation pattern may enhance its antimicrobial properties compared to non-halogenated counterparts.
  • Anticancer Research : Another investigation focused on the cytotoxic effects of halogenated benzoates on various cancer cell lines. Results indicated that compounds with bromine and fluorine substitutions exhibited increased cytotoxicity compared to their unsubstituted analogs. This compound was highlighted as a candidate for further research due to its promising activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains bromine and fluorine; methyl groupPotential antimicrobial and anticancer
Ethyl 3-bromo-2-fluoro-5-methylbenzoateLacks the methyl group; similar halogenationAntimicrobial properties noted
Methyl 3-amino-5-bromo-2-fluorobenzoateContains amino group; different biological targetsInvestigated for anticancer activity

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